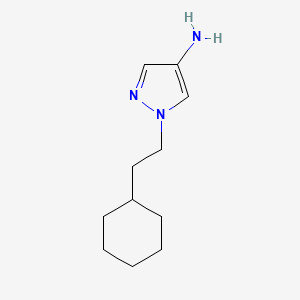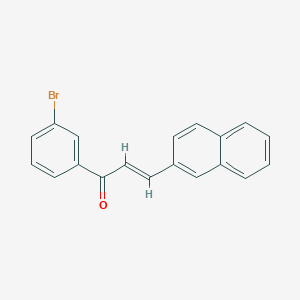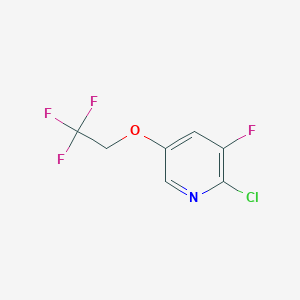
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine is a chemical compound that belongs to the class of fluoropyridines. This compound features a cyclopentylmethyl group attached to the nitrogen atom of a 5-fluoropyridin-3-amine structure. Fluoropyridines are known for their applications in medicinal chemistry due to their unique properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoropyridin-3-amine and cyclopentylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 5-fluoropyridin-3-amine is dissolved in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Cyclopentylmethyl chloride is then added dropwise to the solution, and the mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in solvents like water or acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH, K2CO3) in aprotic solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity. The cyclopentylmethyl group contributes to the compound’s lipophilicity, facilitating its passage through cellular membranes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopentylmethyl)-4-fluoropyridin-3-amine: Similar structure with the fluorine atom at the 4-position.
N-(Cyclopentylmethyl)-5-chloropyridin-3-amine: Similar structure with a chlorine atom instead of fluorine.
N-(Cyclopentylmethyl)-5-bromopyridin-3-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
N-(cyclopentylmethyl)-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C11H15FN2/c12-10-5-11(8-13-7-10)14-6-9-3-1-2-4-9/h5,7-9,14H,1-4,6H2 |
InChI Key |
IMLFEQMNVBMHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CNC2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)



![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)
